Pyroxamid
Übersicht
Beschreibung
Pyroxamide is a synthetic derivative of hydroxamic acid with notable antineoplastic properties. It functions primarily as an inhibitor of histone deacetylases, which are enzymes involved in the transcriptional regulation of genes. This compound has been investigated for its potential in treating various cancers, including leukemia, lymphoma, small intestine cancer, precancerous conditions, and myelodysplastic syndromes .
Wissenschaftliche Forschungsanwendungen
Pyroxamide has been extensively studied for its potential in cancer therapy. It has shown promise in inducing differentiation and apoptosis in various transformed cells, including murine erythroleukemia cells, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . Additionally, pyroxamide has been investigated for its ability to inhibit the growth of tumor xenografts in animal models, making it a valuable compound in preclinical cancer research .
Beyond oncology, pyroxamide’s role as a histone deacetylase inhibitor has implications in epigenetic research, where it is used to study gene expression regulation and chromatin remodeling .
Wirkmechanismus
Target of Action
Pyroxamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
Pyroxamide interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to the accumulation of acetylated histones, which are associated with gene activation.
Biochemical Pathways
Hdac inhibitors like pyroxamide are known to influence various pathways involved in cell growth, differentiation, and apoptosis . Key pathways involved in these processes include the NF-κB pathway, PI3K/Akt signaling pathway, and JAK/STAT signaling pathway .
Result of Action
Pyroxamide, at micromolar concentrations, has been shown to induce terminal differentiation in murine erythroleukemia (MEL) cells and cause growth inhibition by cell cycle arrest and/or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . It also causes an increase in the levels of histone acetylation and the expression of the cell cycle regulator p21/WAF1 .
Action Environment
It is known that the cellular environment and the presence of other molecules can influence the action of hdac inhibitors
Biochemische Analyse
Biochemical Properties
Pyroxamide plays a crucial role in biochemical reactions by inhibiting HDAC1, which leads to the accumulation of acetylated histones and the activation of gene expression . This compound interacts with several biomolecules, including enzymes and proteins involved in chromatin remodeling and gene regulation. The inhibition of HDAC1 by pyroxamide results in the relaxation of chromatin structure, allowing for the transcription of genes that promote cell differentiation and apoptosis .
Cellular Effects
Pyroxamide exerts significant effects on various types of cells and cellular processes. In cancer cells, pyroxamide induces apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways by modulating the expression of genes involved in cell growth, differentiation, and survival. Additionally, pyroxamide affects cellular metabolism by altering the expression of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of pyroxamide involves its binding to the active site of HDAC1, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation and apoptosis . Pyroxamide also affects the expression of non-histone proteins that play roles in various cellular processes, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyroxamide have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods . Prolonged exposure to pyroxamide can lead to the degradation of the compound and a decrease in its efficacy. Long-term studies have shown that pyroxamide can induce sustained changes in cellular function, including persistent alterations in gene expression and cell cycle regulation .
Dosage Effects in Animal Models
The effects of pyroxamide vary with different dosages in animal models. At lower doses, pyroxamide effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, pyroxamide can cause adverse effects, including hepatotoxicity and myelosuppression . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxic effects .
Metabolic Pathways
Pyroxamide is involved in several metabolic pathways, primarily through its interaction with HDAC1 . The inhibition of HDAC1 by pyroxamide affects the acetylation status of histones and non-histone proteins, leading to changes in metabolic flux and metabolite levels . Pyroxamide also interacts with enzymes and cofactors involved in chromatin remodeling and gene regulation, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, pyroxamide is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, pyroxamide accumulates in the nucleus, where it exerts its inhibitory effects on HDAC1 . The distribution of pyroxamide within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
Pyroxamide is primarily localized in the nucleus, where it interacts with HDAC1 and other nuclear proteins . The subcellular localization of pyroxamide is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The nuclear localization of pyroxamide is essential for its activity, as it allows the compound to effectively inhibit HDAC1 and modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyroxamide can be synthesized through a series of chemical reactions involving the formation of an amide bond. One common method involves the reaction of suberoyl chloride with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine to form the hydroxamic acid moiety .
Industrial Production Methods: While specific industrial production methods for pyroxamide are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyroxamide primarily undergoes reactions typical of hydroxamic acids and amides. These include:
Oxidation: Pyroxamide can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyroxamide to its corresponding amine derivatives.
Substitution: Pyroxamide can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Suberoylanilide hydroxamic acid (SAHA): Like pyroxamide, SAHA is a histone deacetylase inhibitor with antineoplastic properties.
Cyclohexylmethyl hydroxamic acid (CBHA): Another histone deacetylase inhibitor with similar mechanisms of action and therapeutic potential.
Uniqueness of Pyroxamide: Pyroxamide is distinguished by its enhanced solubility in aqueous solutions compared to other histone deacetylase inhibitors like SAHA and CBHA. This property makes it more suitable for certain therapeutic applications and easier to formulate for clinical use .
Biologische Aktivität
Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a compound that has garnered attention for its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.
Pyroxamide functions primarily as an HDAC inhibitor, which plays a crucial role in regulating gene expression through histone acetylation. By inhibiting HDAC1, Pyroxamide promotes the accumulation of acetylated core histones, leading to altered gene expression patterns associated with cell differentiation and apoptosis in cancer cells.
Key Findings:
- HDAC Inhibition : Pyroxamide exhibits potent inhibition of HDAC1 with an ID50 of approximately 100 nM .
- Induction of Differentiation and Apoptosis : In murine erythroleukemia (MEL) cells, Pyroxamide induced terminal differentiation and inhibited growth through cell cycle arrest and apoptosis .
Biological Activity in Cancer Models
Research has demonstrated Pyroxamide's efficacy against various cancer types, including prostate carcinoma, bladder carcinoma, and neuroblastoma.
In Vitro Studies:
- Cell Lines Tested : Pyroxamide was tested on MEL cells and human cancer cell lines.
- Results : At micromolar concentrations, it induced significant growth inhibition and apoptosis .
In Vivo Studies:
- Xenograft Models : Administration of Pyroxamide (100 or 200 mg/kg/day) in nude mice resulted in significant suppression of CWR22 prostate cancer xenografts without notable toxicity .
- Biomarkers : Despite effective tumor growth inhibition, serum prostate-specific antigen (PSA) levels did not show significant differences between treated and control groups, indicating a need for further investigation into the biomarker response .
Binding Affinity and Structural Studies
Recent studies have utilized molecular dynamics simulations to assess the binding affinity of Pyroxamide to HDAC1. The binding affinity was reported at -5.9 kcal/mol, indicating a strong interaction that stabilizes the HDAC1 complex .
Table 1: Binding Affinity Comparisons
Compound | Binding Affinity (kcal/mol) |
---|---|
Pyroxamide | -5.9 |
Alectinib | -9.4 |
This data suggests that while Alectinib shows a higher binding affinity, Pyroxamide remains a significant candidate for further exploration in HDAC inhibition.
Case Studies
Several case studies illustrate the potential application of Pyroxamide in cancer therapeutics:
- Prostate Cancer Treatment : A study demonstrated that Pyroxamide could significantly inhibit the growth of prostate cancer cells while inducing differentiation markers such as p21/WAF1 .
- Combination Therapies : Ongoing research is evaluating the effectiveness of Pyroxamide in combination with other chemotherapeutic agents to enhance overall treatment efficacy.
Eigenschaften
IUPAC Name |
N'-hydroxy-N-pyridin-3-yloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGLFIIZFVFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191595 | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382180-17-8 | |
Record name | Pyroxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 382180-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.